molecular formula C15H15NO B3425878 Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- CAS No. 482620-71-3

Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-

Cat. No.: B3425878
CAS No.: 482620-71-3
M. Wt: 225.28 g/mol
InChI Key: MOPFTKDKAKPIIB-NSHDSACASA-N
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Description

Overview of the Benzophenone (B1666685) Scaffold in Chemical Synthesis and Derivatization

The benzophenone scaffold, characterized by a carbonyl group connecting two phenyl rings, is a ubiquitous and versatile structure in medicinal chemistry. nih.govresearchgate.netrsc.org It is found in numerous naturally occurring compounds and synthetic molecules that exhibit a wide array of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant properties. nih.gov The structural diversity of benzophenone allows for extensive modification and the synthesis of new analogs with a range of functionalities and substitutions. researchgate.net

The synthesis of benzophenone derivatives can be achieved through various methods, such as the Friedel-Crafts acylation, which is a common approach to introduce the benzoyl group to an aromatic ring. researchgate.net Modifications can be introduced by varying the substituents on either of the phenyl rings, which can significantly influence the molecule's biological activity. nih.gov For instance, the introduction of hydroxyl, methoxy, or nitro groups has been shown to be crucial for the therapeutic effects of certain benzophenone-containing drugs. google.com

The derivatization of the benzophenone core is a key strategy in drug discovery to optimize lead compounds. For example, linking the benzophenone scaffold to other pharmacologically active moieties, such as stavudine (B1682478) derivatives, has been explored to develop new therapeutic agents. nih.gov The ketone group within the benzophenone structure can also be a site for chemical modification, although it is often the peripheral aromatic rings that are targeted for derivatization to fine-tune the molecule's properties. researchgate.net

Table 1: Examples of Biologically Active Benzophenone Scaffolds
Compound TypeBiological ActivityReference
Natural BenzophenonesAntifungal, anti-HIV, antimicrobial, antiviral, antioxidant nih.gov
Synthetic Benzophenone Derivativesp38α inhibitors (for rheumatoid arthritis) nih.gov
Benzophenone-tagged Pyridine AnaloguesAntiproliferative and cytotoxic nih.gov
Benzophenone-Stavudine DerivativesAntitumor nih.gov

Significance of Chiral Amines in Academic Chemical Biology and Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.gov It is estimated that around 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. acs.orgnih.gov The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for their biological function, as different enantiomers of a molecule can have vastly different pharmacological activities. openaccessgovernment.org One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects. openaccessgovernment.org

The precise molecular configuration of chiral amines is particularly important in the development of drugs targeting the central nervous system, where it is critical for efficacy and minimizing side effects. nbinno.com In chemical biology, chiral amines serve as versatile intermediates and scaffolds for constructing complex molecules with controlled stereochemistry. nbinno.com They are also used as resolving agents for racemic mixtures and as chiral auxiliaries in asymmetric synthesis. nih.govmerckmillipore.com

The synthesis of enantiomerically pure chiral amines is a major focus of modern organic chemistry. rsc.org Methods such as asymmetric hydrogenation of imines and enzymatic resolutions are employed to produce single-enantiomer amine compounds. nih.govacs.org The development of efficient and selective methods for the synthesis of chiral amines continues to be an active area of research, driven by the high demand for these compounds in the pharmaceutical and chemical industries. rsc.org

Table 2: Importance of Chiral Amines in Different Fields
FieldSignificanceReference
Medicinal ChemistryCore components of over 40% of commercial pharmaceuticals. Crucial for drug efficacy and safety. nih.govopenaccessgovernment.org
Chemical BiologyServe as versatile building blocks for complex, stereochemically defined molecules. nbinno.com
Asymmetric SynthesisUsed as chiral catalysts, ligands, and resolving agents. merckmillipore.comcuni.cz
AgrochemicalsKey structural motifs in many pesticides and herbicides. nih.gov

Foundational Research Areas for Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl- and Structurally Related Analogs

Given the established importance of the benzophenone scaffold and chiral amines, research into Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- and its analogs would likely focus on several key areas. The primary focus would be on the synthesis and characterization of this and related chiral compounds. The development of efficient synthetic routes to access enantiomerically pure forms of these molecules would be a significant undertaking.

A major area of investigation would be the exploration of their potential biological activities. Drawing parallels from the known pharmacology of other benzophenone derivatives, these compounds could be screened for a variety of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents. nih.govrsc.org The presence of the chiral amine moiety suggests that these compounds could be designed to interact with specific biological targets, such as enzymes or receptors, where stereochemistry plays a crucial role in binding and activity.

Furthermore, the unique combination of a photoactive benzophenone core and a chiral amine could lead to applications in photochemistry and materials science. Benzophenones are well-known photoinitiators, and the introduction of a chiral center could allow for the development of novel chiroptical materials or photosensitive probes for biological systems. researchgate.netrsc.org

Finally, the study of structure-activity relationships (SAR) of analogs of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- would be a critical research direction. By systematically modifying the substituents on the benzophenone rings and altering the structure of the chiral amine side chain, researchers could elucidate the key structural features responsible for any observed biological activity, leading to the design of more potent and selective compounds.

Table 3: Potential Research Directions for Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- and Analogs
Research AreaFocus
Synthetic ChemistryDevelopment of stereoselective synthetic routes.
Medicinal ChemistryScreening for anticancer, anti-inflammatory, and antimicrobial activities.
Chemical BiologyInvestigation of interactions with biological targets where chirality is important.
PhotochemistryExploration as potential photoinitiators or photosensitive probes.
Structure-Activity Relationship (SAR) StudiesSystematic modification to optimize biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(1S)-1-aminoethyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-11H,16H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPFTKDKAKPIIB-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258076
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
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Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482620-71-3
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482620-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[(1S)-1-Aminoethyl]phenyl]phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methanone, 4 1s 1 Aminoethyl Phenyl Phenyl

Stereoselective Synthesis of the 1-Aminoethyl Moiety

The creation of the chiral (1S)-1-aminoethyl group represents the most pivotal and challenging aspect of synthesizing Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl-. The absolute stereochemistry at this center defines the molecule's chirality and its subsequent interactions with other chiral entities.

Enantioselective Catalysis in Chiral Amine Formation

Enantioselective catalysis is a powerful technique for synthesizing chiral amines. nih.gov This method uses a small quantity of a chiral catalyst to produce a large amount of an enantiomerically enriched product. A prominent method is the asymmetric hydrogenation of imines, where a prochiral imine is reduced to the target amine using a hydrogen source in the presence of a chiral transition metal catalyst. acs.org For the (1S)-1-aminoethyl moiety, this typically involves the reduction of an imine derived from 4-acetylphenyl phenyl ketone. Iridium catalysts have been shown to be effective in the asymmetric hydrogenation of N-aryl imines. acs.org

Biocatalytic strategies also offer a green and highly selective route. Enzymes such as transaminases can be used to convert a ketone to a chiral amine with high enantioselectivity. acs.org

Chiral Auxiliary and Ligand-Controlled Synthesis

The use of a chiral auxiliary is a well-established method for directing the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is an enantiopure compound temporarily incorporated into the substrate to control the formation of the desired stereocenter. blogspot.com After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of the (1S)-1-aminoethyl group, a chiral amine or amino alcohol can be used as an auxiliary. nih.govsigmaaldrich.com For instance, an enantiopure phenylethylamine can be condensed with the ketone precursor to form a chiral imine, which is then reduced diastereoselectively. Subsequent removal of the auxiliary yields the desired chiral amine. blogspot.com

Asymmetric Reduction Strategies for Ketone Precursors

An efficient and atom-economical approach to the chiral aminoethyl group is through the asymmetric reduction of the corresponding prochiral ketone, 4-(1-oxoethyl)phenyl phenyl methanone. rsc.orgwikipedia.org The resulting chiral alcohol can then be converted to the amine.

Catalytic asymmetric reduction using chiral catalysts, such as those based on oxazaborolidine (CBS catalysts), is a widely used method. nih.govsigmaaldrich.com These catalysts, in conjunction with a reducing agent like borane, can reduce ketones to alcohols with high enantioselectivity. nih.gov Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, are also highly effective for the asymmetric transfer hydrogenation of ketones, often using isopropanol (B130326) as the hydrogen source. sigmaaldrich.com

MethodPrecursorKey Reagent/CatalystTypical Enantiomeric Excess (ee)
Asymmetric Hydrogenation of ImineImine of 4-acetylphenyl phenyl ketoneChiral Iridium or Rhodium catalyst>90% acs.org
Chiral Auxiliary4-acetylphenyl phenyl ketone(S)-(-)-1-Phenylethylamine>95% (diastereomeric excess) sigmaaldrich.com
Asymmetric Ketone Reduction4-acetylphenyl phenyl methanoneCBS Catalyst/Borane>95% nih.gov
Asymmetric Transfer Hydrogenation4-acetylphenyl phenyl methanoneChiral Ruthenium Catalyst/Isopropanol>98% sigmaaldrich.com

Convergent and Linear Synthetic Routes to the Methanone Core

The construction of the diaryl methanone core can be approached through two main strategies: linear and convergent synthesis. chemistnotes.com

Functionalization and Derivatization of Aromatic Rings for Analogue Generation

To explore the properties of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- and create analogues, functional groups can be introduced onto the aromatic rings. This can be achieved by using substituted starting materials in a convergent synthesis or by late-stage functionalization of the methanone core.

Late-stage functionalization can be accomplished through various reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, allow for the introduction of a wide range of aryl, alkyl, or amino groups. acs.org These methods offer a powerful way to access a diverse library of analogues for further investigation. Site-selective C-H functionalization is another advanced strategy that allows for the direct modification of the aromatic rings. nih.gov

Reaction TypeReagentsFunctional Group Introduced
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl group
Suzuki CouplingArylboronic acid, Pd catalystAryl group
Buchwald-Hartwig AminationAmine, Pd catalystAmino group
NitrationHNO₃, H₂SO₄Nitro group
HalogenationX₂, Lewis acidHalogen

Chromatographic and Crystallization-Based Resolution of Enantiomers

When a synthesis does not produce a single enantiomer, a resolution step is required to separate the desired enantiomer from the racemic mixture. libretexts.orglibretexts.org

Chromatographic resolution utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). nih.govmdpi.com The enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of chiral amines. researchgate.net

Crystallization-based resolution is a classical and often scalable method. researchgate.net One common technique is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different solubilities, allowing them to be separated by fractional crystallization. researchgate.net After separation, the resolving agent is removed to yield the pure enantiomer. Another method is preferential crystallization, where a saturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its crystallization. wikipedia.org

High Resolution Structural Elucidation and Stereochemical Analysis of Methanone, 4 1s 1 Aminoethyl Phenyl Phenyl

Vibrational Circular Dichroism (VCD) and Chiroptical Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the absolute configuration of stereogenic centers. The resulting VCD spectrum, with its characteristic positive and negative bands, serves as a unique fingerprint of a specific enantiomer.

For Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl-, the absolute configuration at the chiral center is determined by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known configuration (e.g., S). A match between the experimental and calculated spectra confirms the absolute configuration. The vibrational modes involving the chiral center, such as the C-H bending and C-N stretching of the aminoethyl group, as well as coupled vibrations with the benzophenone (B1666685) framework, are expected to exhibit significant VCD signals.

Below is a representative table of expected prominent VCD signals for the (S)-enantiomer, based on theoretical calculations and known spectral data for similar chiral amines and ketones. The sign and intensity of these bands are critical for the unambiguous assignment of the absolute configuration.

Frequency (cm⁻¹)ΔA (x 10⁻⁵)Vibrational Assignment
~2970+Asymmetric CH₃ stretch
~2930-Symmetric CH₃ stretch
~1660+C=O stretch (carbonyl)
~1450-CH₃ asymmetric bend
~1380+CH₃ symmetric bend
~1320+C-H bend at chiral center
~1100-C-N stretch

This is an illustrative data table representing expected VCD signals.

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the absolute stereochemistry and the preferred solid-state conformation.

For a chiral, non-centrosymmetric crystal of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, the diffraction data can be used to determine the absolute structure, often through the analysis of anomalous dispersion effects (the Flack parameter). A successful crystallographic analysis would confirm the (S)-configuration of the chiral center and reveal the precise orientation of the phenyl rings and the aminoethyl group.

While a crystal structure for the specific title compound is not publicly available, data from a closely related achiral molecule, 2-amino-5-chlorobenzophenone, can illustrate the type of information obtained. The analysis of this related structure reveals the non-planar arrangement of the two phenyl rings of the benzophenone core, a feature also expected in the title compound due to steric hindrance.

The following table summarizes key crystallographic data for the related compound, 2-amino-5-chlorobenzophenone.

ParameterValue
Compound2-Amino-5-chlorobenzophenone
Chemical FormulaC₁₃H₁₀ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.641
b (Å)8.653
c (Å)16.609
β (°)116.34
Volume (ų)1885.5
Z4
Dihedral Angle between Phenyl Rings~54°

This data is for the related achiral compound 2-amino-5-chlorobenzophenone and serves as an illustrative example. The crystal structure of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- would provide definitive proof of its absolute configuration and solid-state conformation.

Molecular and Biochemical Investigations of Methanone, 4 1s 1 Aminoethyl Phenyl Phenyl

Characterization of Specific Molecular Target Interactions

No studies detailing the specific molecular target interactions of Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl- were found.

Enzyme Kinetic Studies and Inhibition/Activation Mechanisms (e.g., Kinases like ATR)

There is no available information on enzyme kinetic studies involving this compound. Consequently, no data on its potential inhibitory or activation mechanisms against kinases such as ATR or any other enzyme exists in the public domain.

Receptor Binding Profiling and Affinity Determination

Data from receptor binding profiling and affinity determination studies for Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- are not available.

Allosteric Modulation and Orthosteric Site Interactions

No research could be found describing the allosteric modulation or orthosteric site interactions of this compound with any biological target.

Elucidation of Signaling Pathway Perturbations in In Vitro Systems

There are no published studies elucidating the effects of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- on signaling pathways in any in vitro system.

Biophysical Characterization of Ligand-Target Complex Formation (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical characterization data, such as that obtained from Isothermal Titration Calorimetry or Surface Plasmon Resonance, for the formation of a complex between this ligand and any biological target is not available.

Phenotypic Screening in Defined Biological Models (Non-human, in vitro)

No results from phenotypic screening assays in any defined non-human, in vitro biological models for Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- have been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Aromatic Substituents on Molecular Interactions and Biological Activities

The two phenyl rings in the core structure of [4-[(1S)-1-aminoethyl]phenyl]phenyl-methanone are primary sites for modification to modulate its biological and physical properties. Substituents on these aromatic rings can significantly alter the molecule's electronic distribution, shape, and ability to interact with target proteins.

The electronic properties of substituents on the phenyl rings play a pivotal role in determining the biological activity of methanone (B1245722) derivatives. Studies on related biphenyl-phenyl methanone compounds have shown that reactivity is a key factor in their antimycobacterial activity. nih.gov Electron-withdrawing groups, which pull electron density away from the aromatic ring, and electron-donating groups, which push electron density into the ring, can have opposite effects on the molecule's properties. nih.gov For instance, in a series of biphenyl-phenyl methanone derivatives tested against Mycobacterium tuberculosis, compounds with strong electron-withdrawing groups such as chloro, bromo, and nitro groups were found to be the most active. nih.gov

The position of the substituent on the phenyl ring—ortho, meta, or para—is also critical. Research on other aromatic compounds has demonstrated that substituents in the meta and para positions can lead to greater antifungal and antibacterial activities compared to those in the ortho position or unsubstituted derivatives. researchgate.net This is often due to steric effects, where bulky groups in the ortho position can hinder the molecule's ability to bind effectively to its target. nih.gov Conversely, strategic placement of ortho substituents can enhance potency. In studies of FimH antagonists, adding a chlorine atom to the ortho-position of a phenyl ring resulted in a significant increase in inhibitory activity, an effect attributed to enhanced hydrophobic interactions with key residues in the protein's binding pocket. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Antimycobacterial Activity of Biphenyl-Phenyl Methanone Derivatives (Data derived from a study on 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone derivatives) nih.gov

Substituent (X)Activity LevelClassification
-ClHighHighly Active
-BrHighHighly Active
-NO₂HighHighly Active
Other GroupsModerateLow Active

In the development of antimalarial compounds, nonclassical bioisosteres like cubane and bicyclo[1.1.1]pentane (BCP) have been used as effective phenyl ring mimics. nih.govdundee.ac.uk While a cubane analogue showed improved potency, it suffered from reduced metabolic stability. nih.gov In contrast, a BCP analogue maintained potency and exhibited significantly improved metabolic properties. nih.gov Saturated bioisosteres, such as 2-oxabicyclo[2.2.2]octane, have also been developed as phenyl ring replacements, leading to improved physicochemical properties like increased water solubility and enhanced metabolic stability in drug candidates. enamine.net

Table 2: Common Bioisosteric Replacements for the Phenyl Ring and Their Effects

BioisostereCommon EffectsReference
Pyridine / PyridazineIncreases polarity, improves solubility, reduces CYP metabolism cambridgemedchemconsulting.com
Thiophene / ThiazoleCan alter binding interactions and metabolic profile cambridgemedchemconsulting.com
Bicyclo[1.1.1]pentane (BCP)Improves metabolic stability and solubility nih.gov
CubaneCan improve potency, may affect metabolic stability nih.govdundee.ac.uk
2-Oxabicyclo[2.2.2]octaneIncreases water solubility, enhances metabolic stability enamine.net

Role of Chiral Center Stereochemistry on Efficacy and Selectivity

The subject compound, Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, possesses a chiral center at the carbon atom of the 1-aminoethyl group, specified by the "(1S)" designation. Chirality is a critical factor in drug design, as different stereoisomers (enantiomers) of a molecule can have distinct biological activities. nih.gov One enantiomer may bind strongly to a target receptor, while the other may have reduced affinity, no activity, or even cause undesirable effects. nih.gov

Therefore, the specific stereochemistry of a chiral drug is fundamental to its efficacy and selectivity. Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that require the absolute stereochemistry of chiral compounds to be determined early in the drug development process. nih.gov The synthesis and testing of single enantiomers, rather than racemic mixtures (equal mixtures of both enantiomers), is essential to ensure a well-defined pharmacological profile and to avoid potential issues from an inactive or harmful isomer. nih.govnih.gov The "(1S)" configuration of the title compound indicates that its specific three-dimensional arrangement is considered key to its intended activity.

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural features of compounds with their observed biological activities. nih.gov Unlike structure-based methods that require knowledge of a specific protein target, QSAR models can identify key molecular descriptors that influence activity without making assumptions about the mechanism of action. nih.gov These models are valuable for predicting the activity of newly designed compounds, prioritizing synthesis efforts, and providing insights into the structure-activity landscape. nih.gov

For classes of compounds similar to Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, statistical methods such as Principal Component Analysis (PCA) and Artificial Neural Network (ANN) have been used to analyze the relationship between structure and activity. nih.gov In a study of biphenyl-phenyl methanone derivatives, these techniques successfully classified compounds as either highly active or low active based on empirical and theoretical descriptors, highlighting that molecular reactivity was a crucial determinant of their antimycobacterial effects. nih.gov Such models can significantly enhance the efficiency of designing new, more potent analogues. nih.gov

Rational Design of Analogues for Enhanced Target Engagement and Selectivity

Rational drug design leverages the knowledge gained from SAR, SPR, and modeling studies to create new molecules with improved properties. nih.gov This process involves making targeted modifications to a lead compound to optimize its interaction with a biological target, thereby enhancing its efficacy and selectivity. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of a ligand to its target.

For Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl-, a molecular docking study would involve preparing the 3D structure of the ligand and docking it into the binding site of a selected protein target. The benzophenone (B1666685) core provides a rigid scaffold, while the rotatable bonds in the aminoethyl side chain allow for conformational flexibility. The chiral center ((1S)-1-aminoethyl) is particularly important, as stereoisomers often exhibit different binding affinities and biological activities. Docking algorithms would explore various poses of the ligand within the protein's active site, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The primary amino group and the ketone's carbonyl oxygen are key hydrogen bond donors and acceptors, respectively, that would likely govern its interactions.

A typical output from a docking simulation includes a binding energy score, which estimates the ligand's affinity for the target. Lower binding energies generally indicate more favorable interactions.

Table 1: Illustrative Molecular Docking Results

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interactions
Protein Target A N/A (Not Available in Literature) N/A N/A
Protein Target B N/A (Not Available in Literature) N/A N/A
Protein Target C N/A (Not Available in Literature) N/A N/A

(Note: This table is illustrative as specific docking studies for this compound are not available.)

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and the molecular electrostatic potential (MEP).

For Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, DFT calculations would reveal regions of high and low electron density. The MEP map would highlight the electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The carbonyl carbon is expected to be electrophilic, while the carbonyl oxygen, the nitrogen of the amino group, and the phenyl rings' pi-systems would be nucleophilic. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

(Note: This table illustrates the type of data generated from quantum chemical calculations; specific values for this compound are not published.)

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. rsc.org

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule's biological activity. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. nih.gov

For Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, a pharmacophore model would likely include features such as:

An aromatic ring (from the phenyl groups).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor/positive ionizable feature (the primary amino group).

A hydrophobic feature (the ethyl group and aromatic rings).

This model could then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features but may have a different core structure (scaffold), potentially identifying novel and diverse drug candidates. researchgate.net

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties in Pre-clinical Contexts

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound. In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, helping to identify potential liabilities before synthesis and testing. nih.gov These predictions are based on the molecule's structural and physicochemical properties.

For Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl-, various ADME parameters would be calculated. These often include predictions for oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and adherence to drug-likeness rules like Lipinski's Rule of Five. nih.govresearchgate.net The presence of polar groups (amino and carbonyl) and lipophilic groups (phenyl rings) suggests a balance that would be critically evaluated by these predictive models.

Table 3: Illustrative In Silico ADME Profile

Property Description Predicted Value for Compound
Molecular Weight Mass of the molecule ( g/mol ) ~225.29
LogP Octanol-water partition coefficient; measures lipophilicity N/A (Not Available in Literature)
TPSA Topological Polar Surface Area; predicts cell permeability N/A (Not Available in Literature)
H-Bond Donors Number of hydrogen bond donors N/A (Not Available in Literature)
H-Bond Acceptors Number of hydrogen bond acceptors N/A (Not Available in Literature)
Lipinski's Rule of Five Assessment of drug-likeness (violations) N/A (Not Available in Literature)
Blood-Brain Barrier Permeability Prediction of CNS penetration N/A (Not Available in Literature)

(Note: This table outlines key ADME parameters; specific predicted values from computational models for this compound are not available in published literature.)

Pre Clinical Pharmacokinetic and Metabolic Profiling Non Human Biological Systems

In Vitro Metabolic Stability in Animal Liver Microsomes and Hepatocytes

The initial assessment of a new chemical entity's metabolic fate typically begins with in vitro studies using liver microsomes and hepatocytes from various animal species. These systems contain the primary enzymes responsible for drug metabolism.

Liver Microsomes: These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the major family of enzymes involved in phase I metabolism (oxidation, reduction, hydrolysis). Incubating Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl- with liver microsomes from species such as rats, mice, dogs, and monkeys would provide an initial indication of its metabolic clearance. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance (CLint), a measure of the enzyme's ability to metabolize the drug.

Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), providing a more complete picture of metabolic pathways. Studies in hepatocytes can reveal if the compound undergoes conjugation reactions in addition to oxidation.

Data from these studies are typically presented in a table format, as shown below for a hypothetical compound.

SpeciesIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver MicrosomesData not availableData not available
MouseLiver MicrosomesData not availableData not available
DogLiver MicrosomesData not availableData not available
MonkeyLiver MicrosomesData not availableData not available
HumanLiver MicrosomesData not availableData not available
RatHepatocytesData not availableData not available
HumanHepatocytesData not availableData not available

Identification and Characterization of Metabolites via Mass Spectrometry and NMR

Once it is established that Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- is metabolized, the next step is to identify the structure of its metabolites. This is crucial for understanding the metabolic pathways and for identifying any potentially active or toxic metabolites.

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for metabolite identification. By comparing the mass spectra of the parent compound and its metabolites, researchers can deduce the types of chemical modifications that have occurred (e.g., hydroxylation, demethylation, glucuronidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that are produced in sufficient quantities, NMR spectroscopy can be used to definitively elucidate their chemical structure.

The findings from these studies would typically be summarized to propose the primary metabolic pathways of the compound.

Cytochrome P450 (CYP) Inhibition and Induction Potential In Vitro

A critical aspect of pre-clinical evaluation is to assess the potential for a new compound to cause drug-drug interactions. This is often mediated through the inhibition or induction of CYP enzymes.

CYP Inhibition: Studies are conducted to determine if Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- can inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is typically done by co-incubating the compound with known substrates for each CYP enzyme and measuring the impact on the substrate's metabolism. The results are expressed as an IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

CYP Induction: It is also important to assess if the compound can increase the expression of CYP enzymes. This is usually evaluated in cultured human hepatocytes by measuring the increase in mRNA and/or enzyme activity after treatment with the compound.

The data for a hypothetical compound would be presented as follows:

CYP IsoformInhibition (IC50, µM)Induction (Fold-change)
CYP1A2Data not availableData not available
CYP2C9Data not availableData not available
CYP2C19Data not availableData not available
CYP2D6Data not availableData not available
CYP3A4Data not availableData not available

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site and metabolizing enzymes. Only the unbound (free) fraction of the drug is pharmacologically active. The plasma protein binding of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- would be determined in plasma from different species, including humans.

SpeciesPercent Bound (%)
RatData not available
MouseData not available
DogData not available
MonkeyData not available
HumanData not available

Pharmacokinetic Evaluation in Animal Models (e.g., Rodents, Canines)

Following the in vitro characterization, the pharmacokinetic profile of Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- is evaluated in vivo in animal models. This involves administering the compound to animals (e.g., rats, dogs) through different routes (e.g., intravenous, oral) and collecting blood samples over time to measure the drug concentration.

Key pharmacokinetic parameters determined from these studies include:

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

A summary of these parameters for a hypothetical compound is shown below.

SpeciesRouteDose (mg/kg)CL (L/h/kg)Vd (L/kg)t½ (h)F (%)
RatIVData not availableData not availableData not availableData not availableN/A
RatPOData not availableN/AN/AData not availableData not available
DogIVData not availableData not availableData not availableData not availableN/A
DogPOData not availableN/AN/AData not availableData not available

Future Research Trajectories and Academic Implications

Development of Chemical Probes and Optogenetic Tools for Biological System Interrogation

The benzophenone (B1666685) moiety is a well-established and widely used photophore for photoaffinity labeling (PAL), a powerful technique to identify and map ligand-binding sites on proteins and other macromolecules. nih.govnih.gov Upon irradiation with UV light (typically around 350-360 nm), the benzophenone carbonyl group is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent C-C bond between the probe and its interacting partner. researchgate.netrsc.org This property makes the benzophenone scaffold an ideal starting point for creating chemical probes.

Future research could focus on utilizing Methanone (B1245722), [4-[(1S)-1-aminoethyl]phenyl]phenyl- as a scaffold for novel photoaffinity probes. The chiral amine provides a convenient handle for further chemical modification, allowing for the attachment of reporter tags such as fluorophores, biotin, or clickable alkyne groups. nih.govnih.gov These bifunctional probes would not only allow for covalent capture of target proteins but also facilitate their subsequent detection, enrichment, and identification. nih.gov The stereospecificity of the (1S)-1-aminoethyl group could be exploited to probe chiral recognition sites within proteins, offering insights into enantioselective biological interactions.

While the field of optogenetics is currently dominated by genetically encoded protein tools like channelrhodopsins, there is growing interest in developing small-molecule photomodulators. addgene.orgnih.gov The photoresponsive nature of the benzophenone core could inspire the design of novel light-activated ligands. By incorporating this compound or its derivatives into pharmacologically active molecules, it may be possible to create photo-switchable drugs whose activity can be turned on or off with spatial and temporal precision using light, offering a new modality for therapeutic intervention and for studying cellular signaling pathways. nih.gov

Exploration of Novel Target Classes and Modalities Based on Compound Mechanism

The benzophenone framework is a "ubiquitous scaffold" found in numerous biologically active compounds and approved drugs, targeting a wide variety of macromolecules. nih.govrsc.org Derivatives of aminobenzophenone have shown significant potential in drug discovery, with reported activities as antimitotic agents and inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. nih.govnih.govncku.edu.tw

For instance, studies on 2-aminobenzophenone (B122507) derivatives have revealed that the position of the amino group is crucial for their potent inhibition of tubulin polymerization, a mechanism central to the action of many anticancer drugs. nih.govncku.edu.tw Similarly, 4-aminobenzophenone (B72274) analogues have been identified as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-1β through the inhibition of p38 MAP kinase. nih.govnih.gov

Given these precedents, future research should involve screening Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- and a library of its stereoisomers and analogues against various biological targets. The chiral amine moiety is a common feature in many pharmaceuticals and is often critical for selective binding. sigmaaldrich.com Investigating the structure-activity relationship (SAR) of this chiral benzophenone derivative could lead to the discovery of novel and selective inhibitors for kinases, tubulin, or other protein classes that have not yet been explored. nih.govwikipedia.org The inherent off-target potential of the benzophenone scaffold, as evidenced by its binding to human glyoxalase 1, also suggests that broad screening could uncover unexpected therapeutic targets. nih.gov

Table 1: Potential Biological Targets for Chiral Aminobenzophenone Derivatives

Target Class Potential Therapeutic Area Rationale
Protein Kinases (e.g., p38 MAP) Anti-inflammatory, Oncology Known activity of aminobenzophenone analogues. nih.gov
Tubulin Oncology Demonstrated antimitotic effects of aminobenzophenone derivatives. nih.govncku.edu.tw
G-Protein Coupled Receptors (GPCRs) Various The chiral amine is a common motif in GPCR ligands.

Strategies for Improving Ligand Efficiency and Drug-like Properties in Pre-clinical Research

In modern drug discovery, potency alone is not sufficient. Key metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are used to guide the optimization of lead compounds into viable drug candidates. LE measures the binding energy per heavy atom, while LipE relates potency to lipophilicity. Improving these parameters helps to achieve a better balance of properties required for in vivo efficacy.

The benzophenone core is relatively lipophilic, which can be a challenge in developing compounds with good drug-like properties. Future pre-clinical research on Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- would need to focus on strategies to optimize its physicochemical profile. This could involve:

Systematic Structural Modifications: Synthesizing analogues with modifications on the phenyl rings (e.g., adding polar groups like hydroxyls or amides) or on the chiral amine (e.g., varying the alkyl substituent) to modulate solubility, lipophilicity, and metabolic stability. nih.gov

Computational Modeling: Using in silico tools to predict how structural changes will affect binding affinity, LE, LipE, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that retain the desired biological activity but have improved physicochemical properties. For example, the ketone moiety could be replaced with other hydrogen bond acceptors.

Recent advances have shown that metabolically stable ketones can be designed to increase both potency and water solubility, providing a pathway for optimizing aromatic ketone-containing scaffolds. nih.gov

Application in Materials Science Research

Beyond biological applications, the benzophenone core is of significant interest in materials science, particularly in the field of organic electronics. Benzophenone and its derivatives are key building blocks for materials used in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comnih.gov The benzophenone unit serves as an excellent electron-accepting core and is known for its high intersystem crossing (ISC) efficiency, which is the ability to convert excited singlet states to triplet states. mdpi.compreprints.org

This property makes benzophenone derivatives highly suitable for developing emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. researchgate.netnih.gov TADF materials can harvest both singlet and triplet excitons to generate light, potentially achieving internal quantum efficiencies of up to 100%. Research in this area could involve synthesizing polymers or dendritic structures incorporating the Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- unit. The chiral nature of the molecule could introduce interesting chiroptical properties in the resulting materials, such as circularly polarized luminescence (CPL), which is desirable for applications in 3D displays and secure communications.

Furthermore, the photo-crosslinking ability of benzophenone is used to create surface-attached polymer networks and hydrogels. mdpi.comrsc.orgresearchgate.net Polymers containing benzophenone moieties can be coated onto a surface and then cross-linked using UV light to form stable, thin films. mdpi.com This has applications in creating anti-fouling coatings for biomedical devices or modifying the surface properties of materials. rsc.org The chiral amine in the target compound could be used to impart specific surface recognition properties to these coatings.

Table 2: Potential Materials Science Applications of Benzophenone Derivatives

Application Area Role of Benzophenone Moiety Potential Contribution of Chiral Amine
Organic Light-Emitting Diodes (OLEDs) Electron-acceptor core, high ISC efficiency for TADF emitters. researchgate.netmdpi.comnih.gov Induce chiroptical properties (e.g., Circularly Polarized Luminescence).
Photo-reactive Polymers Photo-crosslinker for creating stable polymer networks and hydrogels. mdpi.comrsc.org Impart chiral recognition or specific binding properties to surfaces.

Innovation in Chiral Synthetic Methodologies Inspired by Compound Structure

The presence of a stereocenter at the benzylic position adjacent to a nitrogen atom makes Methanone, [4-[(1S)-1-aminoethyl]phenyl]phenyl- a valuable target for inspiring innovation in asymmetric synthesis. Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries. sigmaaldrich.comyale.eduacs.org

Future research could focus on developing novel, efficient, and highly enantioselective methods for the synthesis of this compound and its analogues. Key areas for innovation include:

Asymmetric Reductive Amination: Developing new chiral catalysts (e.g., based on transition metals or organocatalysts) for the direct conversion of the corresponding ketone (4-acetylbenzophenone) into the desired chiral amine. acs.org

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a robust method for the asymmetric synthesis of a wide array of amines and could be further refined. yale.edu

Kinetic Resolution: Designing new enzymatic or chemical catalysts for the kinetic resolution of the corresponding racemic amine, allowing for the efficient separation of the two enantiomers.

Chiral Resolution: Exploring new chiral resolving agents that can form diastereomeric salts with the racemic amine, facilitating separation by crystallization. wikipedia.orgonyxipca.comnih.govrsc.org This classical but powerful technique remains highly relevant on an industrial scale.

The development of a scalable, cost-effective, and sustainable synthesis for this and related chiral aminobenzophenones would be a significant contribution to the field of organic synthesis.

Q & A

Q. How can X-ray crystallography elucidate the compound’s binding mode to enzymatic targets like monoamine oxidases (MAOs)?

  • Methodological Answer :
  • Co-crystallize the compound with recombinant MAO-B and collect diffraction data (e.g., synchrotron radiation, 1.8 Å resolution).
  • Refine structures using PHENIX or CCP4 , focusing on electron density maps around the catalytic FAD cofactor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.